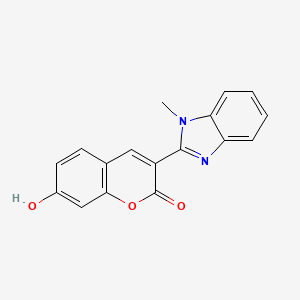

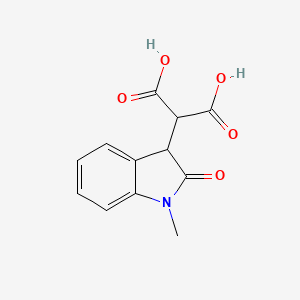

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

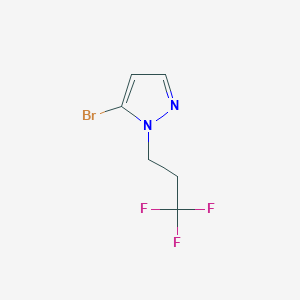

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as HBC, is a synthetic compound that belongs to the family of coumarin derivatives. HBC is a potent antioxidant and has been widely studied for its potential applications in various fields, including medicine, food, and cosmetics.

Aplicaciones Científicas De Investigación

Acid-Base Properties and Tautomerism

- A study by Sizova et al. (2002) explored the acid-base equilibria of 3-(N-methyl-2-benzimidazolyl)coumarins, including 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, in aqueous ethanol. The research highlighted that these compounds lose planarity due to methyl substitution, impacting their proton-acceptor capacity. The tautomerism of similar compounds was also discussed, offering insights into their chemical behavior (Sizova et al., 2002).

Synthesis and Fluorescence Applications

- Deligeorgiev et al. (2008) synthesized 3-hetaryl substituted coumarin derivatives, including the compound . They examined the absorption and fluorescence characteristics of these compounds in different pH environments, suggesting potential use as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).

Anticancer Activity

- Galayev et al. (2015) synthesized a series of 7-hydroxy-8-methyl-coumarins, including derivatives of the specified compound, and assessed their anticancer activity. One particular derivative demonstrated significant antimitotic activity, especially against the Non-Small Cell Lung Cancer cell line (Galayev et al., 2015).

Fluorescence and Metal Interaction

- Gülcan et al. (2021) investigated the fluorescent and metal interaction properties of related compounds, highlighting their potential in designing fluorescence probes for various scientific applications, including analytical and medicinal chemistry (Gülcan et al., 2021).

Multicomponent Synthesis Applications

- Ghorbani and Kiyani (2014) reported the synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives, demonstrating the compound's utility in organic synthesis under aqueous media conditions (Ghorbani & Kiyani, 2014).

Metal Ion Detection in Cancer Cells

- Dey et al. (2019) synthesized a derivative of the compound and used it for metal ion detection, specifically Zn2+ and Cu2+, in human liver cancer cells (HepG2), showcasing its potential in cancer research and diagnosis (Dey et al., 2019).

Preparation and Antioxidant Determination

- Abd-Almonuim et al. (2020) focused on the preparation and characterization of a coumarin substituted heterocyclic compound. They evaluated its antioxidant properties, indicating its potential in pharmacological research (Abd-Almonuim et al., 2020).

Propiedades

IUPAC Name |

7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-19-14-5-3-2-4-13(14)18-16(19)12-8-10-6-7-11(20)9-15(10)22-17(12)21/h2-9,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZNUORQKWCUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)O)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3010954.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)

![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010960.png)

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)